
Z-Gly-Gly-Arg-AMC HCl
Descripción general
Descripción
- Synthesis and Characterization : The synthesis and characterization of related compounds involve complex reactions. For instance, the synthesis of coordination polymers with thiosemicarbazone glyoxalic acid and their properties as enzyme inhibitors are studied (Huseynova et al., 2019).
Synthesis Analysis
- Coordination Polymers : The synthesis of coordination polymers, such as those involving zinc with tetrazolyl ligands, reveals insights into complex synthesis processes (Xi-Sen Wang et al., 2005).
- Metal-Organic Frameworks : The creation of metal-organic frameworks with hydrophilic tripeptide-functionalized components illustrates the intricate methods used in synthesizing complex molecules (Qianjing Liu et al., 2018).
Molecular Structure Analysis
- Crystal Structure : Research on coordination polymers provides insight into the molecular structure and crystalline form of related compounds (M. Huseynova et al., 2019).
Chemical Reactions and Properties
- Reactivity with Enzymes : The inhibitory properties of synthesized compounds against metabolic enzymes highlight the chemical reactivity and potential applications (M. Huseynova et al., 2019).
Physical Properties Analysis
- Coordination Polymer Properties : Studies on zinc coordination polymers provide information on their luminescent properties, offering insights into physical properties (Xi-Sen Wang et al., 2005).
Chemical Properties Analysis
- Catalytic Activity : The modulation of metal-organic frameworks to increase catalytic activity illustrates the chemical properties of these compounds (F. Vermoortele et al., 2013).
Aplicaciones Científicas De Investigación
It is used to map the S3 subsite of serine proteases involved in blood coagulation, helping to reveal their relative reactivities and substrate specificities (Cho et al., 1984).
It serves as a substrate for human urokinase and porcine kidney cell plasminogen activator, offering insights into the behavior of these enzymes (Walker & Elmore, 1984).
This compound is a fluorogenic peptide-based substrate used in the thrombin generation test (TGT) for monitoring thrombin activity (van Berkel et al., 2012).
It can be used for monitoring thrombin activity in clotting plasma, functioning effectively without disturbance from clot or platelet presence (Hemker et al., 2000).
In the context of enzyme inhibition, Z-Glys-Phe and Z-Gly-Pro-AMC are investigated as potential inhibitors of prolyl oligopeptidase with antiamnesic properties (Venäläinen et al., 2002).
Z-Gly-Gly-Arg-AFC is used in situ for localizing protease activities (Lojda, 1996).
Z-Gly-Pro-CHN2 is identified as a specific inhibitor of post-proline cleaving enzyme, valuable for studying its physiological function in neuropeptide metabolism (Knisatschek & Bauer, 1986).
Glycine derivatives, such as Z-Glys-Phe, are explored as weak competitive inhibitors of carboxypeptidase A (Bartlett et al., 1982).
It plays a role in sperm-oolemmal interactions necessary for fertilization, as part of RGD-containing proteins (Bronson & Fusi, 1990).
The Tc 120 proteinase from Trypanosoma cruzi hydrolyzes Z-Gly-Gly-Arg-AMC among other substrates (Santana et al., 1992).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N7O7.ClH/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-26(39)21(8-5-11-31-27(29)30)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18;/h2-4,6-7,9-10,12-13,21H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H,34,39)(H,35,37)(H4,29,30,31);1H/t21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMJBLVMUDFWTM-BOXHHOBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34ClN7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gly-Gly-Arg-AMC HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



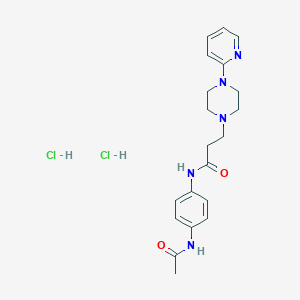
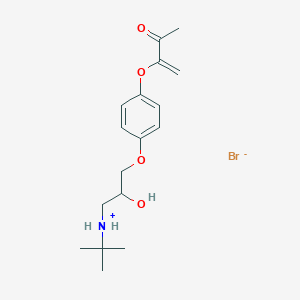
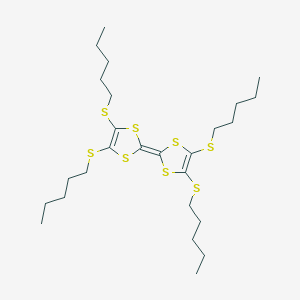
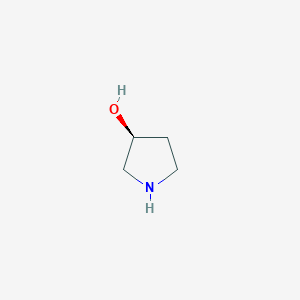
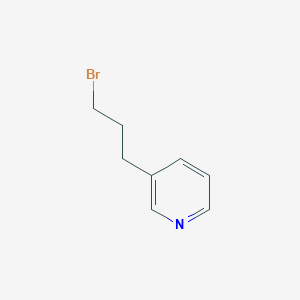
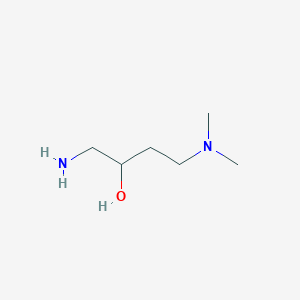
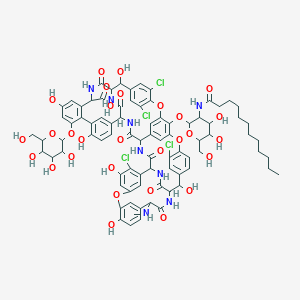
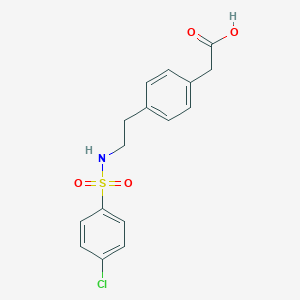
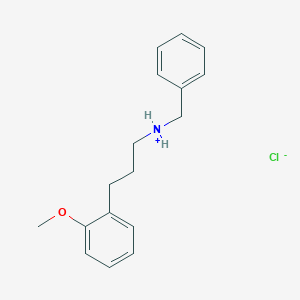
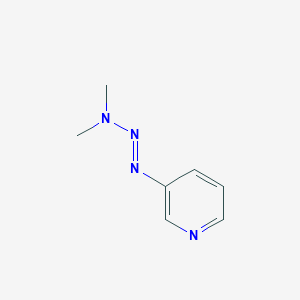
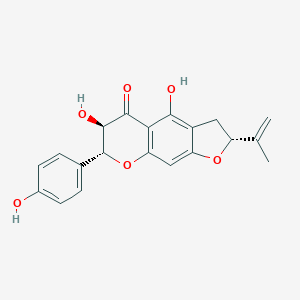
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)

![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)